

# Tiaramide Hydrochloride: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: **Tiaramide**

Cat. No.: **B1203770**

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An In-depth Examination of the Physicochemical Properties, Mechanism of Action, and Methodologies Related to the Non-Steroidal Anti-inflammatory Agent, **Tiaramide** Hydrochloride.

This technical guide provides a comprehensive overview of **Tiaramide** hydrochloride, a non-steroidal anti-inflammatory drug (NSAID) with additional anti-allergic properties. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on the compound's identification, properties, and relevant experimental frameworks.

## Compound Identification

**Tiaramide** hydrochloride is the hydrochloride salt of **Tiaramide**. It is a well-documented compound with established identifiers crucial for research and regulatory purposes.

Table 1: Compound Identification

Identifier	Value	Citation
CAS Number	35941-71-0	<a href="#">[1]</a>
Parent CAS Number	32527-55-2 (Tiaramide)	<a href="#">[2]</a>
Molecular Formula	C <sub>15</sub> H <sub>19</sub> Cl <sub>2</sub> N <sub>3</sub> O <sub>3</sub> S	<a href="#">[1]</a>
IUPAC Name	5-chloro-3-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]-1,3-benzothiazol-2-one;hydrochloride	<a href="#">[1]</a>

A comprehensive list of synonyms for **Tiaramide** hydrochloride is provided below to aid in literature searches and material sourcing.

Table 2: Synonyms for **Tiaramide** Hydrochloride

Synonym
Solantal
Tiaramide HCl
NTA-194
RHC-2592
FK-1160
USV 2592 HCl
5-Chloro-3-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one hydrochloride

Source:[\[1\]](#)

## Physicochemical and Pharmacological Properties

**Tiaramide** hydrochloride's therapeutic effects are rooted in its specific physicochemical and pharmacological characteristics.

Table 3: Physicochemical Properties

Property	Value	Citation
Molecular Weight	392.3 g/mol	<a href="#">[1]</a>
Appearance	Light yellow to yellow solid	<a href="#">[3]</a>
Solubility	DMSO: 125 mg/mL (318.63 mM)	<a href="#">[3]</a>
Storage	4°C, sealed storage, away from moisture	<a href="#">[3]</a>

Table 4: Pharmacological Data

Parameter	Value	Citation
Pharmacological Class	Anti-Inflammatory Agents, Non-Steroidal; Bronchodilator Agents	<a href="#">[1]</a> <a href="#">[2]</a>
Mechanism of Action	Cyclooxygenase (COX) Inhibitor; Histamine Release Inhibitor	<a href="#">[1]</a> <a href="#">[4]</a>
IC <sub>50</sub> (COX-1)	Data not available in the searched literature.	
IC <sub>50</sub> (COX-2)	Data not available in the searched literature.	

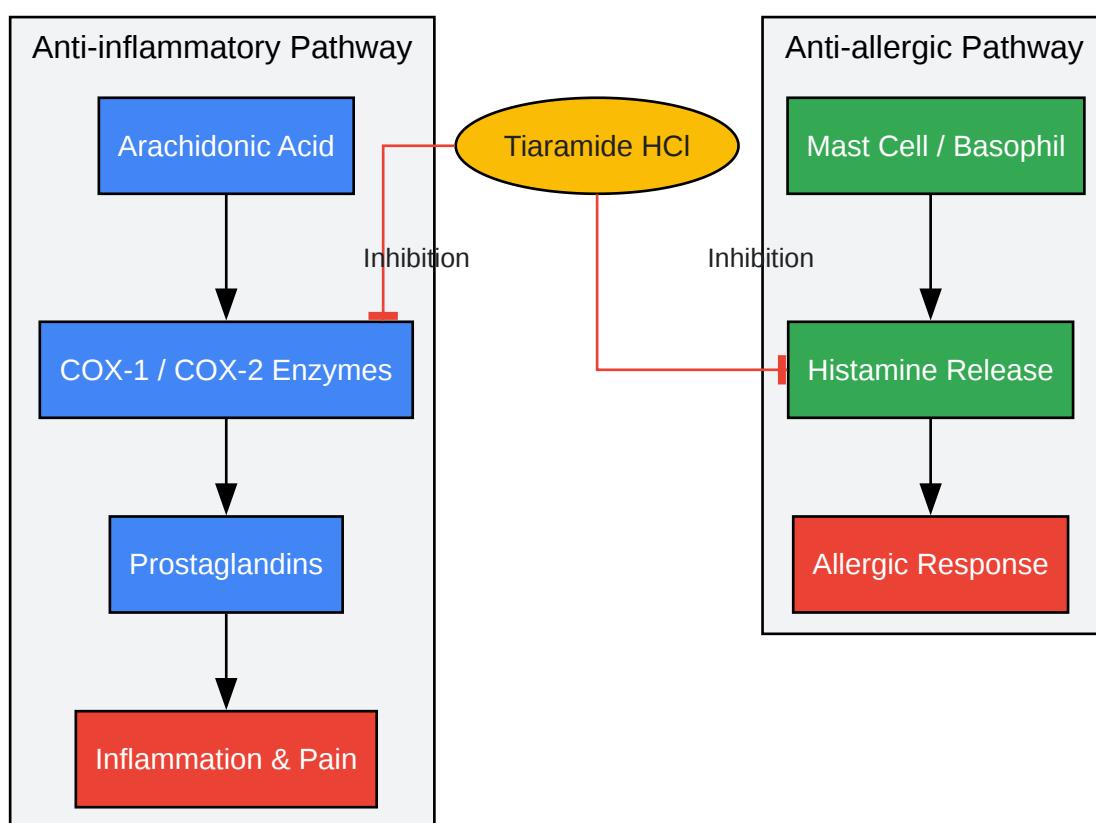
## Mechanism of Action

**Tiaramide** hydrochloride exhibits a dual mechanism of action, contributing to its efficacy as both an anti-inflammatory and anti-allergic agent.[\[1\]](#)[\[4\]](#)

- Anti-inflammatory Action: As a non-steroidal anti-inflammatory drug (NSAID), its primary mechanism is the inhibition of cyclooxygenase (COX) enzymes. By blocking COX,

**Tiaramide** hydrochloride prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1]

- Anti-allergic/Anti-anaphylactic Action: **Tiaramide** hydrochloride has been shown to inhibit the immunologic release of histamine from mast cells and basophils.[4] This action is distinct from its COX inhibition and contributes to its effectiveness in managing allergic conditions like asthma.[5][6] It has also been suggested to possess calcium antagonistic activity.[6]



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Figure 1: Dual mechanism of action of **Tiaramide** hydrochloride.

## Experimental Protocols

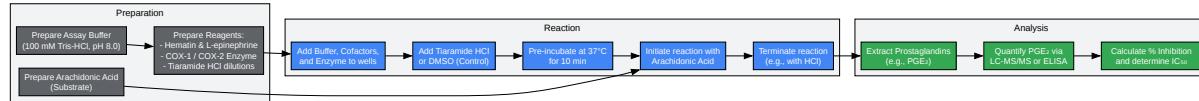
Detailed experimental protocols are essential for reproducible research. While specific, published step-by-step protocols for the synthesis and HPLC analysis of **Tiaramide** hydrochloride were not identified in the performed literature search, representative methodologies for key pharmacological assays are provided below.

## Synthesis of Tiaramide Hydrochloride

A detailed, step-by-step experimental protocol for the synthesis of **Tiaramide** hydrochloride is not readily available in the public domain literature. The synthesis would likely involve the coupling of a 5-chloro-benzothiazolinone derivative with an activated N-(2-hydroxyethyl)piperazine acetyl group, followed by conversion to the hydrochloride salt. Researchers would need to refer to patent literature or develop a synthetic route based on analogous structures.

## Cyclooxygenase (COX) Inhibition Assay (Representative Protocol)

This protocol describes a general method to determine the inhibitory activity of a compound like **Tiaramide** hydrochloride against COX-1 and COX-2.



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Figure 2: General workflow for a COX inhibition assay.

### Methodology:

- Reagent Preparation: Prepare a 100 mM Tris-HCl buffer (pH 8.0). Prepare stock solutions of co-factors (e.g., 100  $\mu$ M hematin, 40 mM L-epinephrine) and the substrate (arachidonic acid). Prepare serial dilutions of **Tiaramide** hydrochloride in a suitable solvent (e.g., DMSO).
- Enzyme Reaction: In reaction tubes, mix the assay buffer with the co-factors.

- Enzyme Addition: Add a specific amount of COX-1 or COX-2 enzyme (e.g., ~1 unit) to the tubes and incubate for 2 minutes at room temperature.
- Inhibitor Addition: Add a small volume of the **Tiaramide** hydrochloride dilution (or DMSO for the negative control) to the enzyme solution. Pre-incubate the mixture at 37°C for 10 minutes.
- Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to a final concentration of approximately 5 µM.
- Reaction Termination: After a set time (e.g., 2 minutes), terminate the reaction by adding an acid, such as 2.0 M HCl.
- Quantification: The product of the reaction (e.g., Prostaglandin E<sub>2</sub>) is then extracted and quantified using a suitable method like LC-MS/MS or an ELISA kit.
- Data Analysis: The percentage of inhibition for each concentration of **Tiaramide** hydrochloride is calculated relative to the control. The IC<sub>50</sub> value is determined by plotting the inhibition curve.

## Histamine Release Assay (Representative Protocol)

This protocol outlines a general procedure for measuring the inhibition of histamine release from mast cells, as has been described for **Tiaramide** hydrochloride.[\[4\]](#)

### Methodology:

- Mast Cell Isolation: Isolate peritoneal mast cells from a suitable animal model (e.g., rats) through peritoneal lavage. Purify the mast cells using a density gradient centrifugation method.
- Cell Incubation: Resuspend the purified mast cells in a buffered salt solution (e.g., Tyrode's buffer) containing calcium.
- Inhibitor Pre-incubation: Incubate aliquots of the mast cell suspension with various concentrations of **Tiaramide** hydrochloride or a vehicle control for a defined period (e.g., 10-15 minutes) at 37°C.

- Histamine Release Stimulation: Induce histamine release by adding a secretagogue, such as compound 48/80 or an appropriate antigen for sensitized cells.
- Termination: Stop the release reaction by placing the tubes on ice and centrifuging to pellet the cells.
- Histamine Quantification: Collect the supernatant. The amount of histamine released into the supernatant is measured using a sensitive method, such as a fluorometric assay involving condensation with o-phthalaldehyde (OPT) or a specific ELISA kit.
- Data Analysis: Calculate the percentage inhibition of histamine release for each **Tiaramide** hydrochloride concentration compared to the control. Determine the IC<sub>50</sub> value from the resulting dose-response curve.

## High-Performance Liquid Chromatography (HPLC) Analysis

A validated stability-indicating RP-HPLC method for the routine analysis or impurity profiling of **Tiaramide** hydrochloride is not described in the searched literature. Development of such a method would typically involve screening various C8 or C18 columns, optimizing a mobile phase (e.g., mixtures of acetonitrile or methanol with buffered aqueous solutions), and selecting an appropriate detection wavelength based on the compound's UV spectrum.

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## References

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